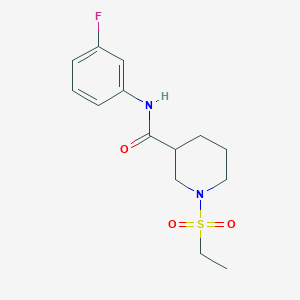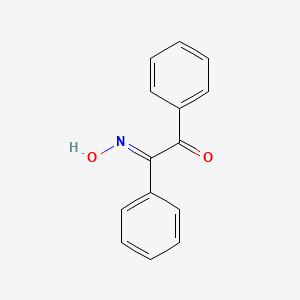![molecular formula C13H16N2O3S B5495710 3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5495710.png)
3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, commonly known as DTCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTCC is a member of the thiazole family of compounds and is known for its unique structure and properties. In
作用机制
The mechanism of action of DTCC is not fully understood, but it is believed to work by inhibiting the growth and replication of microorganisms and cancer cells. DTCC is thought to interfere with the synthesis of DNA and RNA, which are essential for cell growth and division. DTCC may also disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DTCC has been found to have several biochemical and physiological effects. In addition to its antimicrobial and antifungal activity, DTCC has been shown to have anti-inflammatory and antioxidant properties. DTCC has also been found to modulate the immune response, potentially making it useful in the treatment of autoimmune diseases.
实验室实验的优点和局限性
DTCC has several advantages for use in lab experiments, including its potent antimicrobial and antifungal activity, as well as its potential applications in the treatment of cancer. However, DTCC is a complex compound that requires careful attention to detail in its synthesis and handling. Additionally, DTCC may have toxic effects at high concentrations, making it necessary to use caution when working with this compound.
未来方向
There are several future directions for research involving DTCC. One area of research is in the development of new synthetic methods for DTCC, which could lead to more efficient and cost-effective production of this compound. Another area of research is in the development of new applications for DTCC, such as in the treatment of autoimmune diseases or as a potential drug candidate for the treatment of cancer. Finally, further studies are needed to fully understand the mechanism of action of DTCC and to identify any potential side effects or toxicities associated with its use.
Conclusion:
In conclusion, DTCC is a complex and unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DTCC is a complex process that requires careful attention to detail, and its scientific research application has been focused on its antimicrobial and antifungal activity, as well as its potential applications in the treatment of cancer. DTCC has several advantages for use in lab experiments, but caution must be taken due to its potential toxic effects. Finally, there are several future directions for research involving DTCC, including the development of new synthetic methods and the identification of new applications for this compound.
合成方法
The synthesis of DTCC involves several steps, starting with the reaction of 2-aminothiazole with ethyl acetoacetate to form 2-ethyl-4-methylthiazole-5-carboxylic acid. This compound is then subjected to a series of reactions involving cyclization and condensation to form the final product, DTCC. The synthesis of DTCC is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
DTCC has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant areas of research is in the field of medicine, where DTCC has been found to exhibit potent antimicrobial and antifungal activity. DTCC has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
3,4-dimethyl-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-7-5-9(10(12(17)18)6-8(7)2)11(16)15-13-14-3-4-19-13/h3-4,9-10H,5-6H2,1-2H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZNFOVUNRJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=NC=CS2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-Dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5495628.png)
![4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine](/img/structure/B5495638.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5495646.png)
![3-[(4-fluorobenzyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5495665.png)
![N-(3,4-dihydro-2H-chromen-3-yl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5495676.png)

![N-(3-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5495694.png)
methanol](/img/structure/B5495700.png)
![4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5495712.png)
![4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one](/img/structure/B5495716.png)
![1-(4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5495722.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)
![7-acetyl-6-(4-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495727.png)
